2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol

Catalog No.
S6664798
CAS No.
1261898-08-1
M.F
C17H16N2O3S
M. Wt
328.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol

CAS Number

1261898-08-1

Product Name

2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol

IUPAC Name

2-hydroxy-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzonitrile

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C17H16N2O3S/c18-12-15-10-14(6-7-17(15)20)13-4-3-5-16(11-13)23(21,22)19-8-1-2-9-19/h3-7,10-11,20H,1-2,8-9H2

InChI Key

PDDPVACCBXMHCR-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)O)C#N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)O)C#N

2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol is a synthetic organic compound characterized by its complex structure, which includes a cyano group, a sulfonyl moiety, and two phenolic rings. With a molecular weight of 425.53 g/mol, this compound appears as a yellow to tan powder and has a melting point of 253-254 °C. It is sparingly soluble in water (0.032 g/L) but dissolves well in organic solvents such as dimethyl sulfoxide and dimethylformamide. The compound was first synthesized by Hashimoto et al. in 2006 and has since gained attention for its potential applications in various scientific fields, including medicinal chemistry and materials science.

Involving 2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol include nucleophilic substitutions and condensation reactions. The synthesis begins with the reaction of 3-aminopyrrolidine with 4-chlorobenzenesulfonyl chloride to form an intermediate sulfonamide, which is subsequently reacted with 4-cyanophenol to yield the final product. This process exemplifies the utility of the sulfonyl group in facilitating nucleophilic attack by the amino group of pyrrolidine.

2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol exhibits significant biological activities, particularly in the realms of anti-inflammatory, anticancer, and antibacterial effects. Research indicates that this compound can inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis. Additionally, it demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as anti-inflammatory properties by reducing the production of inflammatory cytokines .

The synthesis of 2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol typically follows these steps:

  • Formation of Sulfonamide Intermediate: React 3-aminopyrrolidine with 4-chlorobenzenesulfonyl chloride in an appropriate solvent.
  • Cyclization: Introduce 4-cyanophenol to the sulfonamide intermediate under suitable conditions to form the target compound.
  • Purification: Use techniques such as recrystallization or chromatography to purify the final product.

Analytical methods such as nuclear magnetic resonance spectroscopy (NMR), high-performance liquid chromatography (HPLC), and Fourier-transform infrared spectroscopy (FT-IR) are employed to confirm the identity and purity of the synthesized compound.

The unique structure and properties of 2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol make it a valuable building block in medicinal chemistry for developing new therapeutic agents. Its antibacterial and anti-inflammatory properties suggest potential uses in pharmaceuticals aimed at treating infections and inflammatory diseases. Additionally, its stability and solubility characteristics make it suitable for applications in materials science, particularly in developing novel polymers or coatings.

Studies on the interactions of 2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol with biological targets have shown promising results. The compound's ability to inhibit certain kinases involved in cancer progression has been noted, indicating its potential as a therapeutic agent in oncology. Furthermore, interaction studies using liquid chromatography-mass spectrometry have been conducted to assess its behavior in biological systems, providing insights into its pharmacokinetics and metabolic pathways .

When comparing 2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol with similar compounds, several noteworthy analogs emerge:

Compound NameStructureUnique Features
2-PhenylphenolStructureUsed as an antibacterial agent; weaker acid compared to 2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol
SulfanilamideStructureKnown for its antibacterial properties; lacks cyano group
4-AminophenolStructurePrecursor for analgesics; simpler structure without sulfonamide or cyano groups

The uniqueness of 2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol lies in its combination of both cyano and sulfonamide functionalities, which enhance its biological activity compared to these similar compounds. Its dual action as an antibacterial and anticancer agent positions it distinctly within medicinal chemistry research .

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

328.08816355 g/mol

Monoisotopic Mass

328.08816355 g/mol

Heavy Atom Count

23

Dates

Last modified: 11-23-2023

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